6-methyl-5-phenyl-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-methyl-5-phenyl-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-phenyl-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-phenyl-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-5-phenyl-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-methyl-5-phenyl-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfanyl group and the thieno[2,3-d]pyrimidine core are crucial for its activity, potentially affecting pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-6-(methylsulfanyl)-5-phenyl-2,3-dihydropyridine
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
6-methyl-5-phenyl-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the tetrahydrofuran-2-ylmethyl group and the thieno[2,3-d]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-methyl-3-(oxolan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11-14(12-6-3-2-4-7-12)15-16(24-11)19-18(23)20(17(15)21)10-13-8-5-9-22-13/h2-4,6-7,13H,5,8-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRTLIZWMTZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CC3CCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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